4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride
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Overview
Description
4,5-Dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroindenamine core substituted with methoxy groups, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Indene Core: The initial step often involves the cyclization of a suitable precursor to form the indene core. This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Reduction: The reduction of the indene to the dihydroindene can be performed using hydrogenation techniques with palladium on carbon as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can further hydrogenate the dihydroindene ring or reduce any oxidized forms back to the original compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Fully hydrogenated indane derivatives.
Substitution Products: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride depends on its application. In pharmacological studies, it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The methoxy groups may play a role in enhancing the compound’s ability to cross the blood-brain barrier and interact with specific molecular targets.
Comparison with Similar Compounds
4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride: Similar structure but with the amine group at a different position.
2,3-Dihydro-1H-inden-2-amine Hydrochloride: Lacks the methoxy groups, leading to different chemical properties and reactivity.
4,5-Dimethoxy-1H-indene: Similar methoxy substitution but without the dihydro and amine functionalities.
Uniqueness: 4,5-Dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
37096-37-0 |
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Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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